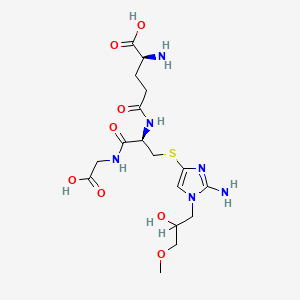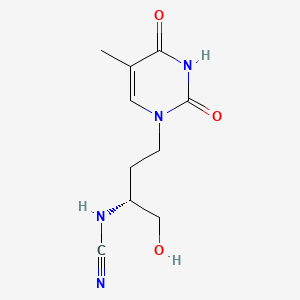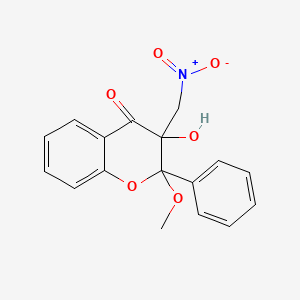
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is a chemical compound with the molecular formula C9H9ClN4S2 It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 4,5-dihydro-2-thiazolamine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like DMF or dichloromethane (DCM), often with a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,1,3-benzothiadiazol-4-amine: A closely related compound with similar chemical properties.
Tizanidine hydrochloride: Another benzothiadiazole derivative with different biological activities.
Uniqueness
2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-2-thiazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87179-44-0 |
|---|---|
Fórmula molecular |
C9H7ClN4S2 |
Peso molecular |
270.8 g/mol |
Nombre IUPAC |
5-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C9H7ClN4S2/c10-5-1-2-6-8(14-16-13-6)7(5)12-9-11-3-4-15-9/h1-2H,3-4H2,(H,11,12) |
Clave InChI |
NQIXPUJMLLZVJT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)NC2=C(C=CC3=NSN=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)


![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)








